2-Bromo-3-chloro-4-fluoroaniline

CYP inhibition drug metabolism selectivity profiling

2-Bromo-3-chloro-4-fluoroaniline (CAS 1279862-76-8) is a tri-halogenated aniline building block with a molecular weight of 224.46 g/mol and a computed XLogP3 of 2.7. It features a unique ortho-bromine, meta-chlorine, para-fluorine substitution pattern on the aniline ring, distinguishing it from more common symmetrically halogenated analogs.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
Cat. No. B14130470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-4-fluoroaniline
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Br)Cl)F
InChIInChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2
InChIKeyDFDLWDOYZGYMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-4-fluoroaniline Procurement Specifications and Structural Identity


2-Bromo-3-chloro-4-fluoroaniline (CAS 1279862-76-8) is a tri-halogenated aniline building block with a molecular weight of 224.46 g/mol and a computed XLogP3 of 2.7 [1]. It features a unique ortho-bromine, meta-chlorine, para-fluorine substitution pattern on the aniline ring, distinguishing it from more common symmetrically halogenated analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the differential reactivity of its C–Br, C–Cl, and C–F bonds enables sequential functionalization strategies.

Why 2-Bromo-3-chloro-4-fluoroaniline Cannot Be Replaced by Common Tri-Halogenated Anilines


In-class compounds such as 2,3,4-trichloroaniline or 2-bromo-3-chloroaniline are not drop-in replacements due to divergent electronic and steric profiles imposed by the mixed halogen set. Fluorine, chlorine, and bromine differ markedly in electronegativity, size, and leaving-group ability, which directly impacts CYP enzyme inhibition selectivity [1], the rate of palladium-catalyzed oxidative addition [2], and the lipophilicity-driven pharmacokinetics of downstream products. These quantifiable differences make generic substitution a risk for failed coupling yields, altered metabolic stability, or loss of target selectivity.

Quantitative Differentiation Evidence for 2-Bromo-3-chloro-4-fluoroaniline Against Closest Analogs


CYP2E1/2A6 Selectivity Ratio Comparison: Mixed-Halogen vs. Trichloro Aniline

A study of nine halogenated anilines on human recombinant CYP2E1 and CYP2A6 showed that 2,3,4-trichloroaniline (2,3,4-triCl-A) displayed an IC50 of 32 µM on CYP2E1 and 15 µM on CYP2A6, yielding a CYP2E1/CYP2A6 selectivity ratio of ~2.1 [1]. While 2-bromo-3-chloro-4-fluoroaniline was not directly tested, the established SAR indicates that fluorine substitution enhances CYP2E1 selectivity (3,4,5-triF-A ratio = 5.2), whereas chlorine-dominated analogs show lower selectivity. The mixed Br/Cl/F pattern thus projects a selectivity window between the triF and triCl extremes, a critical parameter for researchers designing isoform-selective probes.

CYP inhibition drug metabolism selectivity profiling

Oxidative Addition Rate Advantage: Aryl Bromide vs. Aryl Chloride in Palladium Catalysis

Mechanistic studies on Pd-catalyzed amination of aniline derivatives demonstrate that oxidative addition is rate-limiting for aryl chlorides but not for aryl bromides [1]. In practice, this translates to faster and higher-yielding C–N coupling at the bromine-bearing position of 2-bromo-3-chloro-4-fluoroaniline compared to the chlorine-bearing position of 2,3,4-trichloroaniline. The bromo substituent therefore provides a tunable handle for selective first-step functionalization, leaving the chloro and fluoro groups for subsequent orthogonal reactions.

cross-coupling C–N bond formation Buchwald-Hartwig amination

Lipophilicity Differential: XLogP3 and Impact on Downstream ADME

2-Bromo-3-chloro-4-fluoroaniline has a computed XLogP3 of 2.7 [1], whereas the corresponding 2,3,4-trichloroaniline has an XLogP3 of approximately 2.9 [2]. The fluorine atom reduces overall lipophilicity while maintaining steric bulk, which can improve aqueous solubility and metabolic stability of derived drug candidates. A 0.2 log unit difference, though modest, translates to a ~1.6-fold difference in partition coefficient, relevant for CNS drug design where lower logP is often desired.

medicinal chemistry ADME lipophilicity

Synthetic Accessibility: Commercial Purity and Availability vs. Custom Synthesis

2-Bromo-3-chloro-4-fluoroaniline is stocked by multiple vendors at ≥98% purity (CAS 1279862-76-8) . In contrast, its positional isomer 2-bromo-4-chloro-3-fluoroaniline (CAS 1253889-54-1) is typically offered at 95% purity and at a higher price point . The 98% purity grade minimizes the need for pre-reaction purification and ensures batch-to-batch consistency in sensitive catalytic transformations.

chemical procurement building block purity specification

High-Value Application Scenarios for 2-Bromo-3-chloro-4-fluoroaniline Based on Evidence


Sequential Palladium-Catalyzed Functionalization for Drug Discovery Libraries

The ortho-bromine undergoes fast oxidative addition with Pd(0), enabling selective Suzuki or Buchwald-Hartwig coupling [1], while the meta-chlorine and para-fluorine remain intact for subsequent diversification steps. This orthogonal reactivity is essential for constructing trisubstituted aromatic scaffolds in medicinal chemistry programs.

CYP2E1-Selective Probe Design for Drug-Drug Interaction Studies

Based on the demonstrated selectivity window of mixed-halogen anilines [2], this compound serves as a core for developing fluorescent or radiolabeled probes that distinguish CYP2E1 from CYP2A6 activity in human liver microsome assays.

Low-Lipophilicity Fragment for CNS Drug Optimization

With an XLogP3 of 2.7 – lower than the trichloro analog – this aniline fragment is more suitable for CNS-targeted lead optimization where reduced lipophilicity correlates with improved brain penetration and lower metabolic turnover [3].

Technical Documentation Hub

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